AChE Inhibitory Potency: Comparable to Galantamine but with Multi-Target Advantages
AChE-IN-12 inhibits rat AChE with an IC50 of 0.41 μM [1]. This potency is comparable to the clinically used AChE inhibitor galantamine, which exhibits an IC50 of 0.41 μM (410 nM) against AChE . However, unlike galantamine, which is primarily an AChE inhibitor, AChE-IN-12 additionally provides antioxidant, MAO-B inhibitory, and anti-Aβ aggregation activities [1], offering a broader therapeutic profile.
| Evidence Dimension | In vitro AChE inhibition (rat enzyme) |
|---|---|
| Target Compound Data | IC50 = 0.41 μM |
| Comparator Or Baseline | Galantamine IC50 = 0.41 μM (410 nM) |
| Quantified Difference | Equivalent potency (0.41 μM vs 0.41 μM) |
| Conditions | Purified rat AChE, Ellman's method (target compound); purified AChE (comparator) |
Why This Matters
AChE-IN-12 matches the AChE inhibitory potency of a clinically validated drug while adding multiple disease-relevant activities, enabling more comprehensive AD modeling.
- [1] Sang Z, Song Q, Cao Z, Deng Y, Zhang L. Design, synthesis, and evaluation of chalcone-Vitamin E-donepezil hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease. J Enzyme Inhib Med Chem. 2022;37(1):69-85. View Source
